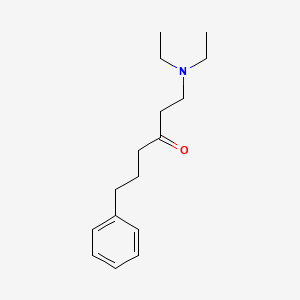

1-Diethylamino-6-phenylhexan-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

1-(diethylamino)-6-phenylhexan-3-one |

InChI |

InChI=1S/C16H25NO/c1-3-17(4-2)14-13-16(18)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |

InChI Key |

LOJPWUQJDCRVPO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 1 Diethylamino 6 Phenylhexan 3 One

Established Synthetic Pathways to 1-Diethylamino-6-phenylhexan-3-one

The synthesis of this compound is primarily achieved through a two-stage process. The initial stage involves the construction of a key intermediate, 1-Diethylamino-6-phenylhex-2-yne. This is followed by the hydration of the alkyne functionality to yield the desired ketone.

Hydration of Alkyne Precursors: Detailed Investigation of Mercury-Catalyzed Approaches to the Ketone Functionality

The conversion of the alkyne precursor, 1-Diethylamino-6-phenylhex-2-yne, to the corresponding ketone, this compound, is accomplished via a mercury-catalyzed hydration reaction. This method is a classic and effective approach for the hydration of alkynes to form carbonyl compounds.

The hydration of alkynes does not proceed readily with water alone and requires the presence of a catalyst. Mercuric salts, such as mercuric sulfate (B86663) (HgSO₄), in the presence of a strong acid like sulfuric acid (H₂SO₄), serve as highly effective catalysts for this transformation. libretexts.orglibretexts.org The mercuric ion (Hg²⁺) acts as a Lewis acid, activating the alkyne triple bond and rendering it more susceptible to nucleophilic attack by water. fiveable.melumenlearning.com

The hydration of an unsymmetrical internal alkyne, such as 1-Diethylamino-6-phenylhex-2-yne, theoretically can lead to two different ketone products, as the addition of the hydroxyl group can occur at either of the two carbons of the triple bond. libretexts.orglibretexts.org The regioselectivity of the mercury-catalyzed hydration of alkynes generally follows Markovnikov's rule for terminal alkynes, where the oxygen atom adds to the more substituted carbon. fiveable.me

For internal alkynes, the regioselectivity is less pronounced and often results in a mixture of ketones, unless there is a significant electronic or steric difference between the substituents on the alkyne. libretexts.orglibretexts.org In the case of 1-Diethylamino-6-phenylhex-2-yne, the two carbons of the alkyne are C2 and C3. The addition of water would lead to the formation of an enol intermediate, which then tautomerizes to the more stable ketone.

The reaction mechanism proceeds through the formation of a cyclic mercurinium ion intermediate upon the electrophilic attack of the mercuric ion on the alkyne. Water then attacks this intermediate in a nucleophilic manner. While the presence of a heteroatom, such as the nitrogen in the diethylamino group, can sometimes influence the regioselectivity of such reactions, it is generally expected that the hydration of an unsymmetrical internal alkyne like 1-Diethylamino-6-phenylhex-2-yne would yield a mixture of 1-Diethylamino-6-phenylhexan-2-one and the target compound, this compound. The precise ratio of these products would depend on the subtle electronic and steric effects of the diethylaminomethyl and the 3-phenylpropyl groups attached to the alkyne.

Table 1: Potential Products from the Hydration of 1-Diethylamino-6-phenylhex-2-yne

| Point of Hydroxyl Addition | Initial Enol Intermediate | Final Ketone Product |

| C2 | 1-Diethylamino-6-phenylhex-2-en-2-ol | 1-Diethylamino-6-phenylhexan-2-one |

| C3 | 1-Diethylamino-6-phenylhex-2-en-3-ol | This compound |

Synthesis of 1-Diethylamino-6-phenylhex-2-yne Precursor

The necessary precursor for the hydration step, 1-Diethylamino-6-phenylhex-2-yne, is synthesized via a Mannich-type reaction. This reaction is a powerful tool for the aminomethylation of terminal alkynes.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, a terminal alkyne), formaldehyde (B43269), and a secondary amine (diethylamine). byjus.comlibretexts.org This reaction results in the formation of a new carbon-carbon bond and the introduction of an aminomethyl group. researchgate.net

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and diethylamine (B46881). youtube.comwikipedia.org The terminal alkyne, 5-phenylpent-1-yne, is weakly acidic and can be deprotonated at the terminal carbon in the presence of a suitable base or a copper(I) salt catalyst to form a copper acetylide. This acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to yield the propargylamine (B41283) product, 1-Diethylamino-6-phenylhex-2-yne. researchgate.net

Specific and optimized conditions have been reported for the successful synthesis of 1-Diethylamino-6-phenylhex-2-yne. These conditions typically involve the use of a copper(I) salt, such as cuprous chloride, as a catalyst. The reaction is generally carried out in a suitable solvent, such as dioxane, and may require heating to proceed at an optimal rate.

Table 2: Optimized Conditions for the Synthesis of 1-Diethylamino-6-phenylhex-2-yne

| Reactant/Reagent | Role | Example Conditions |

| 5-Phenylpent-1-yne | Terminal Alkyne (Active Hydrogen Compound) | Starting material |

| Formaldehyde | Carbonyl Component | Often used as an aqueous solution (formalin) or as paraformaldehyde |

| Diethylamine | Secondary Amine | Reactant for iminium ion formation |

| Cuprous Chloride | Catalyst | Facilitates the reaction |

| Dioxane | Solvent | Provides a suitable reaction medium |

| Acetic Acid | Acid | May be used to facilitate iminium ion formation |

| Temperature | Reaction Parameter | Elevated temperatures (e.g., 70°C) are often employed |

| Reaction Time | Reaction Parameter | Several hours (e.g., 12 hours) may be required for completion |

The workup procedure for this reaction typically involves making the solution alkaline to neutralize any acid and to free the amine product, followed by extraction with an organic solvent and subsequent purification by distillation.

Other Potential Synthetic Approaches for Ketoamines with Hexanone Backbone

While a definitive, optimized synthesis for this compound is not widely documented, its structure lends itself to several potential synthetic strategies common for ketoamines. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds.

A prominent hypothetical route to the 1-diethylamino-3-keto substructure involves the Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ketone (enone). masterorganicchemistry.comyoutube.com In this scenario, diethylamine would act as the nucleophile, attacking the β-carbon of a suitable enone.

The general mechanism proceeds in three main steps:

Conjugate Addition: The nucleophilic amine attacks the β-carbon of the electrophilic enone. masterorganicchemistry.com

Enolate Formation: The π-electrons from the enone's double bond relocate, forming an enolate intermediate.

Protonation: The enolate is then protonated to yield the final ketoamine product. masterorganicchemistry.com

For the synthesis of an analog of this compound, one could envision the reaction of diethylamine with an enone like 6-phenylhex-1-en-3-one.

Hypothetical Reaction Scheme:

Nucleophile: Diethylamine

Michael Acceptor (Enone): 6-phenylhex-1-en-3-one

Product: this compound

The success of this reaction can be influenced by the choice of solvent and temperature. Weaker nucleophiles, such as amines, generally favor the 1,4-addition (Michael) pathway over a direct 1,2-addition to the carbonyl carbon. youtube.com

| Component | Role in Reaction | Example for Analog Synthesis |

|---|---|---|

| Nucleophile | Attacks the β-carbon of the enone. | Diethylamine |

| Michael Acceptor | α,β-unsaturated carbonyl compound. | 6-phenylhex-1-en-3-one |

| Intermediate | Formed after nucleophilic attack. | Enolate |

| Driving Force | Formation of a stable C-N single bond. | - |

Organometallic reagents are fundamental tools for constructing the carbon skeleton of molecules like the target hexanone. youtube.com These approaches can be used to create the 6-phenylhexyl chain prior to the introduction of the amine and ketone functionalities.

One strategy involves the reaction of an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent or an organolithium species containing the phenylpropyl moiety could be coupled with an electrophile that provides the remaining three carbons of the hexanone backbone.

Possible Organometallic Couplings:

Grignard Reaction: A phenylpropylmagnesium halide could react with an appropriate acyl chloride or aldehyde, followed by oxidation, to form the hexanone structure. organic-chemistry.org

Gilman Reagents (Organocuprates): Lithium diphenylpropylcuprate could undergo conjugate addition to an α,β-unsaturated ester or ketone, providing a versatile method for C-C bond formation.

These methods offer robust ways to build the carbon framework, which can then be further functionalized to introduce the ketone and diethylamino groups. youtube.comorganic-chemistry.org The choice of organometallic reagent and reaction conditions is crucial for achieving high yields and selectivity. dtu.dk

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections.

The most apparent disconnections are at the C-N bond and the C-C bonds adjacent to the ketone.

C-N Bond Disconnection (Amine Addition): A disconnection at the C1-N bond suggests a precursor like a halo-ketone (e.g., 1-bromo-6-phenylhexan-3-one) and diethylamine. This corresponds to a nucleophilic substitution reaction. Alternatively, this disconnection points towards a Michael addition pathway as discussed previously. amazonaws.com

C2-C3 Bond Disconnection (Ketone Formation): Disconnecting the bond between C2 and the carbonyl carbon (C3) suggests a synthon equivalent to an acyl cation and a nucleophilic anion. This could translate to the reaction of an organometallic reagent derived from N,N-diethyl-ethanamine with an appropriate electrophile containing the 4-phenylbutanoyl group.

C4-C5 Bond Disconnection (Framework Assembly): A disconnection further down the chain, for example between C4 and C5, points to building the carbon skeleton first. This could involve the reaction of a phenylpropyl organometallic reagent with a suitable three-carbon electrophile, aligning with the organometallic strategies mentioned earlier.

| Disconnection | Synthons | Potential Forward Synthetic Reaction |

|---|---|---|

| C1-N Bond | Diethylamine and a 1-halo-6-phenylhexan-3-one | Nucleophilic Substitution |

| C1-C2 Bond (Michael Addition) | Diethylamine and 6-phenylhex-1-en-3-one | Michael Addition |

| C4-C5 Bond | Phenylpropyl Grignard reagent and a 3-carbon electrophile | Grignard Reaction |

Stereochemical Considerations in the Synthesis of Related Chiral Analogs

If the hexanone backbone of this compound were to be substituted, a chiral center could be introduced. The spatial arrangement of atoms, or stereochemistry, is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where different stereoisomers can have vastly different biological activities. rijournals.comnih.gov

For instance, if a methyl group were placed at C-2, this carbon would become a stereocenter. The synthesis of a single enantiomer of such an analog would require an asymmetric or stereoselective approach. researchgate.net

Strategies for Stereochemical Control:

Chiral Catalysts: The use of chiral catalysts in reactions like the Michael addition can favor the formation of one enantiomer over the other. researchgate.netnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. researchgate.net

Substrate Control: If a chiral center already exists in the starting material, it can influence the stereochemistry of a newly formed chiral center.

The absolute configuration of chiral centers is typically designated as R or S based on the Cahn-Ingold-Prelog priority rules. youtube.com Regulatory agencies often require the characterization and synthesis of single enantiomers for chiral drugs. nih.gov

Exploration of Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its analogs would involve several considerations.

The 12 Principles of Green Chemistry Relevant to this Synthesis:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions like the Michael addition are generally more atom-economical than substitution reactions that generate byproducts.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. bdu.ac.in Employing catalytic methods for the C-C and C-N bond-forming steps would be a key green strategy.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.org Developing a synthesis that does not require protecting the ketone or amine functionalities would be advantageous.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. Whenever possible, greener alternatives like water, ethanol, or solvent-free conditions should be explored.

| Principle | Application to Synthesis |

|---|---|

| Atom Economy | Prioritize addition reactions over substitution or elimination reactions. |

| Catalysis | Use catalysts for key bond-forming steps instead of stoichiometric reagents. bdu.ac.in |

| Reduce Derivatives | Design a convergent synthesis that avoids protecting groups. acs.org |

| Safer Solvents | Select solvents with low environmental impact and toxicity. |

By integrating these principles, a more sustainable and efficient synthesis for ketoamines like this compound can be envisioned.

Chemical Reactivity and Transformation Pathways of 1 Diethylamino 6 Phenylhexan 3 One

Reactivity at the Ketone Carbonyl Moiety

The ketone functional group in 1-Diethylamino-6-phenylhexan-3-one is a primary site for a variety of chemical transformations. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions: Alkylation, Acylation, and Hydride Reductions

Nucleophilic addition is a characteristic reaction of ketones. Various carbon and hydride nucleophiles are expected to react with the carbonyl carbon of this compound, leading to the formation of alcohols.

Alkylation and Acylation: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can add an alkyl, aryl, or vinyl group to the carbonyl carbon. This reaction, after an acidic workup, would yield a tertiary alcohol. Similarly, acylation could be achieved using an acylating agent, though this is less common for ketones than for other carbonyl compounds.

Hydride Reductions: The ketone can be readily reduced to a secondary alcohol, 1-Diethylamino-6-phenylhexan-3-ol, using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and is generally compatible with the tertiary amine functionality. jsynthchem.comrsc.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively reduce the ketone, but it is less chemoselective and requires anhydrous conditions.

Table 1: Predicted Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Reagent | Expected Product | General Conditions |

| Alkylation | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Protic solvent (e.g., methanol (B129727), ethanol) |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether or THF, followed by careful workup |

Enolization and α-Functionalization: Alkylation, Halogenation, and Condensation Reactions

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolate is a key intermediate for a range of functionalization reactions at the α-position.

Alkylation: The enolate of this compound can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-carbon. The regioselectivity of this reaction (alkylation at C-2 versus C-4) would depend on the reaction conditions, with kinetic control favoring the less substituted enolate and thermodynamic control favoring the more substituted enolate.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the ketone can undergo α-halogenation via an enolate intermediate. Under acidic conditions, the reaction proceeds through the enol form.

Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation. magritek.com In a self-condensation, two molecules of this compound would react to form a β-hydroxy ketone, which could then dehydrate to an α,β-unsaturated ketone. In a crossed aldol condensation, the enolate would react with another carbonyl compound, such as an aldehyde that cannot enolize (e.g., benzaldehyde), to form a mixed condensation product.

Oxidation Reactions of the Ketone

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in strong acid, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. This would lead to the formation of carboxylic acids. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could theoretically oxidize the ketone to an ester.

Reactivity at the Tertiary Diethylamine (B46881) Moiety

The lone pair of electrons on the nitrogen atom of the diethylamine group makes it nucleophilic and basic, leading to a distinct set of reactions.

Quaternization Reactions: Formation of Ammonium (B1175870) Salts

As a tertiary amine, the nitrogen atom can readily react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium salt. This process, known as quaternization, results in a positively charged nitrogen atom.

Table 2: Predicted Quaternization Reaction

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | 1-(Diethyl(methyl)ammonio)-6-phenylhexan-3-one Iodide |

β-Elimination Reactions: Formation of Unsaturated Ketones via Hofmann-type Eliminations

The quaternary ammonium salt formed in the quaternization reaction can undergo an elimination reaction in the presence of a strong base, such as silver oxide in water followed by heating. This reaction, known as the Hofmann elimination, typically follows an E2 mechanism. wikipedia.org The hydroxide (B78521) ion acts as a base to remove a β-hydrogen, leading to the formation of an alkene and the elimination of a trialkylamine as the leaving group. wikipedia.org In the case of 1-(diethyl(methyl)ammonio)-6-phenylhexan-3-one, the elimination would result in the formation of an α,β-unsaturated ketone, specifically 6-phenylhex-1-en-3-one, and the expulsion of triethylamine. The Hofmann rule predicts that the major product will be the least substituted alkene, which in this case is the only possible alkene product from elimination of the ammonium group. wikipedia.org

N-Oxidation Reactions

The tertiary amine group in this compound is susceptible to oxidation. Generally, tertiary amines are oxidized to form amine N-oxides. libretexts.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.org

The reaction involves the transfer of an oxygen atom to the nitrogen, resulting in the formation of a coordinate covalent bond between nitrogen and oxygen. The resulting N-oxide of this compound would be 1-(diethyl-N-oxidoamino)-6-phenylhexan-3-one.

It is also worth noting that the oxidation of α-(N,N-dialkyl)aminoketones with hydrogen peroxide can lead to fragmentation products. For instance, the oxidation of α-(N,N-diethyl)aminoacetophenone with H₂O₂ has been shown to yield benzoic acid, suggesting a Grob-like fragmentation of the C-C bond adjacent to the iminium intermediate. rsc.org This indicates a potential alternative oxidation pathway for this compound beyond simple N-oxide formation.

Reactivity of the Phenyl Substituent

The terminal phenyl group of this compound can undergo reactions typical of aromatic rings, primarily electrophilic aromatic substitution and, if derivatized, metal-catalyzed cross-coupling reactions.

The phenyl group in this compound is attached to an alkyl chain containing a ketone. The alkyl ketone group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. organicmystery.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com For this compound, these reactions would be expected to yield the corresponding meta-substituted derivatives. For example, nitration with a mixture of nitric acid and sulfuric acid would likely produce 1-diethylamino-6-(3-nitrophenyl)hexan-3-one. byjus.com

The general mechanism for these reactions involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Diethylamino-6-(3-nitrophenyl)hexan-3-one |

| Bromination | Br₂, FeBr₃ | 1-Diethylamino-6-(3-bromophenyl)hexan-3-one |

| Sulfonation | SO₃, H₂SO₄ | 3-(6-(Diethylamino)-4-oxohexyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Diethylamino-6-(3-acylphenyl)hexan-3-one |

While the parent compound this compound is not directly suited for many metal-catalyzed cross-coupling reactions, its derivatives could be. For instance, if the phenyl ring were halogenated (e.g., to form 1-diethylamino-6-(4-bromophenyl)hexan-3-one), it could then participate in a variety of transition metal-catalyzed reactions. rsc.org

These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The ketone group can also act as a directing group in some C-H activation reactions, typically favoring functionalization at the ortho position of the aromatic ring. researchgate.netrsc.orgrsc.org For example, ruthenium-catalyzed arylation of aromatic ketones with arylboronates has been reported to occur at the ortho position. rsc.org

Intermolecular and Intramolecular Chemical Transformations

This compound is known to undergo several significant chemical transformations, as detailed in patent literature. These reactions highlight the interplay between the amine and ketone functionalities.

A key intramolecular reaction is the elimination of diethylamine to form 6-phenylhex-1-en-3-one. google.com This reaction is an example of a β-elimination, where the amino group acts as a leaving group. This transformation is particularly noted to occur upon distillation, suggesting it is thermally induced. google.com This type of elimination is a common reaction for Mannich bases (β-amino ketones).

The resulting α,β-unsaturated ketone, 6-phenylhex-1-en-3-one, is a reactive intermediate. It can participate in intermolecular reactions, such as the Michael addition. A specific example describes the reaction of a crude mixture containing this compound and its elimination product with 2-methylcyclohexane-1,3-dione (B75653) in the presence of pyridine. google.com In this reaction, the 2-methylcyclohexane-1,3-dione acts as a Michael donor, adding to the activated double bond of the vinyl ketone.

Furthermore, the tertiary amine can undergo quaternization. Reaction of this compound with methyl iodide leads to the formation of the corresponding methiodide salt, 1-diethyl-1-methyl-1-ammonio-6-phenylhexan-3-one iodide. google.com This is a standard SN2 reaction where the nitrogen atom acts as a nucleophile.

Studies on the Chemical Stability and Degradation Pathways

Formal studies on the long-term chemical stability and degradation pathways of this compound are not extensively documented. However, its chemical structure suggests several potential routes for degradation.

The most prominent degradation pathway, as previously mentioned, is the thermal elimination of diethylamine to yield 6-phenylhex-1-en-3-one. google.com This instability upon heating is a significant consideration for its storage and handling.

In general, the stability of pharmaceutical compounds can be influenced by factors such as temperature, light, pH, and the presence of oxygen. pharmaceutical-journal.com For this compound, the ketone and amine functionalities are the most likely sites of degradation.

Hydrolysis: While the ketone group is generally stable to hydrolysis, the compound could be susceptible to acid- or base-catalyzed reactions.

Oxidation: The tertiary amine is prone to oxidation, which could lead to the formation of the N-oxide or other degradation products, especially in the presence of oxygen and light. libretexts.orgwikipedia.org Amines can slowly oxidize in air, which can be mitigated by storage under an inert atmosphere. wikipedia.org

Self-Condensation: Aminoketones, particularly primary and secondary ones, can be unstable towards self-condensation. wikipedia.org While this compound is a tertiary amine, the enolizable ketone could potentially participate in other condensation reactions under certain conditions.

The stability of related compounds, such as amino acids, has been shown to be significantly affected by storage conditions, with substantial degradation observed over time at room temperature. rug.nl This underscores the importance of controlled storage for compounds containing amine functionalities.

Advanced Spectroscopic and Structural Elucidation of 1 Diethylamino 6 Phenylhexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

NMR spectroscopy serves as a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the different types of protons present in a molecule and their proximity to one another. While specific spectral data for 1-Diethylamino-6-phenylhexan-3-one is not widely published, analysis of structurally similar compounds allows for a theoretical assignment of the expected proton environments.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the diethylamino group, the phenyl ring, and the hexanone backbone. The ethyl groups of the diethylamino moiety would likely appear as a quartet and a triplet, characteristic of an ethyl group attached to a nitrogen atom. The protons on the phenyl ring would typically resonate in the aromatic region of the spectrum. The methylene (B1212753) protons along the hexanone chain would exhibit complex splitting patterns due to coupling with adjacent protons, providing valuable information about the connectivity of the carbon skeleton.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton environments:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl-H | 7.10 - 7.35 | Multiplet | - |

| -CH₂- (adjacent to phenyl) | 2.55 - 2.70 | Triplet | ~7-8 |

| -CH₂- (C5) | 1.60 - 1.75 | Multiplet | ~7-8 |

| -CH₂- (C4) | 2.40 - 2.55 | Triplet | ~7-8 |

| -CH₂- (C2) | 2.65 - 2.80 | Triplet | ~7-8 |

| -N(CH₂CH₃)₂ | 2.45 - 2.60 | Quartet | ~7 |

| -N(CH₂CH₃)₂ | 0.95 - 1.10 | Triplet | ~7 |

Note: This table is a prediction based on known chemical shift values for similar functional groups and is for illustrative purposes only.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments and their hybridization states (sp³, sp², sp).

The carbonyl carbon of the ketone group is expected to be the most downfield-shifted signal, typically appearing in the range of 200-220 ppm. The carbon atoms of the phenyl ring would resonate in the aromatic region (around 120-140 ppm). The aliphatic carbons of the hexanone chain and the diethylamino group would appear at higher field strengths.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C3) | ~210 |

| Phenyl C (quaternary) | ~142 |

| Phenyl CH | ~128.5, ~128.3, ~125.8 |

| -CH₂- (C6) | ~35 |

| -CH₂- (C5) | ~29 |

| -CH₂- (C4) | ~42 |

| -CH₂- (C2) | ~52 |

| -N(CH₂)₂ | ~47 |

| -N(CH₂CH₃)₂ | ~12 |

Note: This table is a prediction based on known chemical shift values for similar functional groups and is for illustrative purposes only.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemical Insights

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating complex structural and stereochemical details. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons along the hexanone backbone, confirming the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the direct assignment of each proton signal to its attached carbon atom, providing a clear picture of the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC could show correlations from the protons on C2 and C4 to the carbonyl carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of a molecule.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved. rsc.org

Mass Spectrometry (MS) for Molecular Ion Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₆H₂₅NO), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.

Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI)

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing different types of structural information based on the fragmentation of the molecule.

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions. For this compound, expected fragmentation would include cleavage alpha to the carbonyl group and cleavage adjacent to the nitrogen atom, leading to the formation of stable carbocations.

Electrospray Ionization (ESI) : ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ with less fragmentation than EI. This is particularly useful for determining the molecular weight of the compound. Any observed fragmentation in ESI-MS often provides valuable clues about the most labile bonds in the structure. For this compound, the protonated diethylamino group would be a likely site for fragmentation initiation.

A detailed analysis of the fragmentation patterns obtained from both EI-MS and ESI-MS would allow for the confirmation of the proposed structure of this compound by identifying the masses of key structural fragments.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides invaluable information about its connectivity and the stability of its fragments.

Upon initial ionization, typically through electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns of β-aminoketones are often predictable, with characteristic cleavages providing structural confirmation. For this compound, key fragmentation pathways are expected to involve the cleavage of the C-C bond alpha to the carbonyl group and the C-N bond of the diethylamino group.

A prominent fragmentation mechanism for tertiary amines involves the α-cleavage, leading to the formation of a stable iminium ion. miamioh.edu In the case of this compound, this would result in the loss of a neutral fragment and the generation of a charged fragment containing the diethylamino group. The fragmentation of diethylaniline derivatives has been shown to involve complex rearrangements and the participation of side chains, suggesting that the phenyl group in this compound could also influence its fragmentation behavior. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (m/z) | Fragmentation Pathway |

| [M+H]⁺ | [C₆H₁₄N]⁺ | C₁₀H₁₂O | α-cleavage at the diethylamino group |

| [M+H]⁺ | [C₈H₁₅NO+H]⁺ | C₆H₅CH₂CH₂ | Cleavage of the bond between the phenyl and alkyl chain |

| [M+H]⁺ | [C₆H₅(CH₂)₃]⁺ | C₆H₁₅NO | Cleavage adjacent to the carbonyl group |

Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. uni-siegen.deksu.edu.sa

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. ksu.edu.sa The spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) and amine (C-N) functional groups.

The most characteristic absorption will be the stretching vibration of the ketone's carbonyl group. For aliphatic ketones, this typically appears in the region of 1715-1705 cm⁻¹. The presence of the electron-donating amino group beta to the carbonyl can sometimes slightly lower this frequency. Indeed, for a related ketone, an IR absorption peak has been noted at 1710 cm⁻¹. nih.gov

The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. The presence of the phenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1715 - 1705 |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aliphatic) | Stretching | 2970 - 2850 |

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. uni-siegen.deksu.edu.sa While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, the C-C bonds of the aliphatic chain and the symmetric breathing modes of the phenyl ring are expected to produce strong signals in the Raman spectrum. The carbonyl stretch, while also visible in Raman, is often weaker than in the IR spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the molecule's vibrational modes.

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C (Aromatic) | Ring Breathing | ~1600, ~1000 |

| C-C (Aliphatic) | Stretching | 1200 - 800 |

| C=O (Ketone) | Stretching | 1715 - 1705 |

| C-H (Aromatic/Aliphatic) | Bending/Stretching | Various |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The absorption of light promotes electrons from a lower energy orbital to a higher energy orbital. In this compound, the primary chromophores are the phenyl group and the carbonyl group.

The phenyl group exhibits characteristic π → π* transitions, which are typically strong absorptions. The isolated benzene (B151609) ring shows absorptions around 204 nm and 256 nm. The carbonyl group undergoes a weak, symmetry-forbidden n → π* transition at longer wavelengths, typically in the range of 270-300 nm for simple ketones. masterorganicchemistry.com The presence of the phenyl group, while not directly conjugated to the carbonyl, may have a minor influence on its electronic environment.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Phenyl Group | π → π | ~256 | Moderate |

| Carbonyl Group | n → π | ~280 | Weak |

X-ray Crystallography for Solid-State Molecular Architecture (if Crystalline Forms are Obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the compound to be in a well-ordered crystalline form. If suitable crystals of this compound or its salts can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule.

This analysis would reveal the conformation of the flexible hexanone chain, the orientation of the phenyl and diethylamino groups, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. As of the current literature survey, no crystal structure data for this compound has been published.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying the components of a mixture. helsinki.fi For a basic compound like this compound, reversed-phase HPLC with a C18 column would be a suitable starting point. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection could be achieved using a UV detector set to a wavelength where the phenyl chromophore absorbs. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be effective for separating tertiary amines. sielc.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile and thermally stable compounds. labrulez.com Due to the basicity of the amine, which can lead to peak tailing on standard GC columns, a deactivated column or a column specifically designed for amine analysis would be necessary. labrulez.com GC-MS would not only provide information on the purity of the compound but also its mass spectrum, which can aid in its identification.

Table 5: Suggested Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |

| GC | Amine-specific capillary column | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. nih.gov For a molecule like this compound, which possesses both a hydrophobic phenylhexane core and a basic diethylamino group, RP-HPLC is an ideal analytical choice.

The primary challenge in the HPLC analysis of basic compounds is their tendency to interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, which can lead to poor peak shape and tailing. youtube.com To counteract this, the mobile phase is typically acidified to ensure the amine is protonated, thereby minimizing secondary interactions with the stationary phase. chromforum.org

Given the aromatic nature of this compound, a phenyl-based stationary phase, such as a phenyl-hexyl column, is proposed. This type of column can offer unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, in addition to the standard hydrophobic interactions. chromatographyonline.comelementlabsolutions.com

A proposed HPLC method is detailed below:

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Value | Rationale |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Offers mixed-mode retention mechanism (hydrophobic and π-π interactions) suitable for the analyte's structure. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the tertiary amine, improving peak shape. mtc-usa.com |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is suitable for separating the analyte from potential impurities with differing polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |

| Detector | UV at 254 nm | The phenyl group will have a significant UV absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

Under these hypothetical conditions, the retention time for this compound would be expected to be in the range of 8-12 minutes, providing a good balance between analysis time and resolution from potential impurities.

Gas Chromatography (GC) Applications

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. analyticaltoxicology.com this compound, with a molecular weight of 247.40 g/mol , is sufficiently volatile for GC analysis. However, the presence of the tertiary amine can present challenges, such as peak tailing due to interactions with active sites on the column. labrulez.com Therefore, the use of a deactivated column is crucial.

While derivatization is a common strategy to improve the chromatographic behavior of primary and secondary amines, it is often not necessary for tertiary amines. researchgate.net Direct injection is feasible, provided the chromatographic system is optimized. A common and robust column choice for the analysis of a wide range of compounds, including those with amine functionalities, is a low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. gdut.edu.cn

A proposed GC method is detailed below:

Table 2: Proposed GC Method Parameters for this compound

| Parameter | Proposed Value | Rationale |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile and robust column suitable for a wide range of analytes, including those with aromatic and amine functionalities. gdut.edu.cn |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature program is necessary to ensure good peak shape and elution of the analyte in a reasonable time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS would provide structural information for definitive identification. |

| Detector Temperature | 300 °C (FID) or 280 °C (MS transfer line) | Prevents condensation of the analyte in the detector. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |

Using this proposed GC method, the retention time for this compound would likely fall in the range of 10-15 minutes. If coupled with a mass spectrometer, the resulting mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns that could be used for structural confirmation.

Theoretical and Computational Chemistry Studies on 1 Diethylamino 6 Phenylhexan 3 One

Quantum Chemical Calculations: Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic stability of 1-Diethylamino-6-phenylhexan-3-one.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Distributions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure. The process involves an iterative optimization of the molecular geometry to find the lowest energy arrangement of its atoms.

Key electronic properties that can be elucidated using DFT include the distribution of electron density, which highlights electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are also critical parameters. These frontier orbitals govern the molecule's ability to donate or accept electrons and are indicative of its chemical reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the hexan-3-one chain in this compound allows it to adopt numerous conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy, thereby mapping out the potential energy surface (PES).

Spectroscopic Property Predictions through Computational Modeling

Computational modeling provides a powerful tool for predicting and interpreting spectroscopic data. By simulating various types of spectra, we can gain insights that complement and aid in the analysis of experimental results.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. These predictions are based on the calculated electronic environment around each nucleus in the optimized molecular geometry. By comparing the theoretical chemical shifts with experimental data, one can confirm the proposed structure. Furthermore, the calculation of spin-spin coupling constants (J-couplings) provides valuable information about the connectivity and dihedral angles between atoms, further refining the structural assignment.

Simulated IR, Raman, and UV-Vis Spectra for Band Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching of the C=O bond in the ketone group or the vibrations of the phenyl ring.

Similarly, the simulation of Ultraviolet-Visible (UV-Vis) spectra, typically using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of the molecule. This provides information about the wavelengths of maximum absorption (λmax) and helps in understanding the electronic structure and the nature of the chromophores within this compound.

Lack of Publicly Available Research Data for this compound

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific theoretical and computational chemistry studies for the compound This compound .

Despite a thorough investigation for research pertaining to the computational modeling of its reaction pathways, transition state analysis, and the effects of solvents on its molecular conformation and electronic properties, no dedicated scholarly articles or datasets were found.

The scientific community has not published research that would allow for a detailed analysis as requested in the specified article outline. General information on related chemical structures, such as 1-phenylhexan-3-one (B1360221) and 6-phenylhexan-3-one, exists but does not provide the specific data required for a scientifically accurate and authoritative article on this compound itself.

Consequently, it is not possible to generate the requested article with the required level of detail and adherence to the provided outline due to the absence of foundational research on this specific chemical compound. Further progress on this topic would be contingent on future experimental and computational studies being conducted and published.

Applications of 1 Diethylamino 6 Phenylhexan 3 One in Advanced Organic Synthesis

Potential Role as a Key Synthetic Intermediate

While no specific examples for 1-Diethylamino-6-phenylhexan-3-one are documented, aminoketones are generally valuable intermediates. The ketone functionality allows for nucleophilic additions, alpha-functionalization, and condensation reactions. The tertiary amine can act as a directing group, a base, or be involved in quaternization reactions. The phenyl group provides a site for aromatic substitutions and cross-coupling reactions.

Hypothetical Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. A molecule like this compound could theoretically participate in MCRs. For instance, the ketone could react in a Mannich-type reaction with an amine and another carbonyl compound, or participate in Ugi or Passerini reactions if further functionalized. However, no published examples specifically utilize this compound.

Strategic Importance in Total Synthesis Efforts

The utility of a building block in total synthesis is demonstrated through its successful incorporation into the synthesis of a natural product or other target molecule. There is currently no available literature that showcases the use of this compound in any reported total synthesis.

Theoretical Precursor to Functional Groups or Ring Systems

The structure of this compound suggests it could be a precursor to various heterocycles. For example, intramolecular cyclization reactions, potentially after reduction of the ketone or functionalization of the alkyl chain, could lead to piperidine (B6355638) or other nitrogen-containing ring systems. Reductive amination of the ketone could introduce further diversity. These possibilities remain theoretical without experimental validation.

Speculative Derivatization Strategies

The synthetic utility of a compound can be expanded through derivatization. For this compound, the ketone offers a prime site for creating derivatives such as oximes, hydrazones, or enamines. The tertiary amine could be oxidized to an N-oxide, providing different reactivity. The phenyl ring could be functionalized to introduce additional reactive handles. Again, these are general strategies for aminoketones, with no specific application to the title compound found in the literature.

Structure Reactivity Relationships Within the 1 Diethylamino 6 Phenylhexan 3 One Framework

Influence of the Diethylamine (B46881) Substituent on Ketone Reactivity

The tertiary amine functionality, specifically the diethylamino group, exerts a significant influence on the reactivity of the ketone at the 3-position. This influence is primarily a combination of electronic and steric effects, as well as its potential to participate in intramolecular reactions.

Electronic Effects: The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a basic and nucleophilic center. Through the carbon chain, it exerts a weak electron-donating inductive effect (-I effect), which can slightly increase the electron density at the carbonyl carbon. researchgate.net However, this effect diminishes with distance. researchgate.net More significantly, the basicity of the amine allows it to be protonated under acidic conditions. pressbooks.publibretexts.org This protonation converts the group into a strongly electron-withdrawing ammonium (B1175870) group (-NR2H+), which would decrease the reactivity of the ketone towards nucleophiles by reducing electron density at the carbonyl carbon. The pH of the reaction medium is therefore a critical factor in determining the electronic state of the amine and its subsequent effect on the ketone. pressbooks.publibretexts.org

Intramolecular Interactions: As a secondary amine, the diethylamino group can react with the ketone to form an enamine. youtube.comyoutube.comyoutube.com This intramolecular reaction proceeds via a hemiaminal intermediate. The formation of the enamine alters the reactivity of the molecule, shifting the reactive site from the carbonyl carbon to the α-carbon of the original ketone. The rate of enamine formation is highly dependent on pH, typically optimal between 4 and 5, to allow for both a sufficiently nucleophilic amine and protonation of the hydroxyl group in the hemiaminal intermediate to facilitate its departure as water. youtube.comyoutube.com

Steric Effects: The two ethyl groups on the nitrogen atom introduce steric bulk. This steric hindrance can impede the approach of external reagents to the nearby ketone, potentially slowing down reaction rates compared to less hindered ketones. wikipedia.org The flexible hexyl chain, however, may allow the molecule to adopt conformations that minimize this steric clash.

Impact of the Phenyl Ring Position and Substituents on Overall Reactivity

A hypothetical shift in the phenyl ring's position would dramatically alter the molecule's reactivity. For instance, in 1-phenylhexan-3-one (B1360221), where the phenyl group is at the 1-position, it would activate the adjacent methylene (B1212753) protons for enolization. uni.lu

Electronic and Steric Effects of Remote Functional Groups on the Hexanone Chain

The hexanone chain acts as a flexible spacer between the diethylamino and phenyl groups. The length and conformation of this chain are critical in determining the spatial relationship between the terminal functional groups and their potential for interaction.

Conformational Flexibility: The six-carbon chain allows for considerable conformational freedom. It can fold back on itself, potentially bringing the phenyl ring and the diethylamino group into proximity, which could lead to intramolecular π-stacking or other non-covalent interactions. These interactions can influence the molecule's preferred shape and, consequently, how it interacts with other molecules.

Inductive Effects: As previously mentioned, electronic effects, such as the inductive effect, are transmitted along the sigma bonds of the carbon chain but weaken significantly with distance. researchgate.net Therefore, the direct electronic influence of the phenyl group on the amino group, and vice-versa, is limited. However, the cumulative electronic character of the chain can influence the reactivity of the ketone.

Comparative Reactivity Studies with Related Ketoamines and Phenylketones

To understand the unique reactivity of 1-Diethylamino-6-phenylhexan-3-one, it is useful to compare it with structurally related compounds.

Comparison with other Ketoamines: The reactivity of ketoamines is highly dependent on the nature of the amine. Primary amines react with ketones to form imines, whereas secondary amines, like the diethylamino group in the target molecule, form enamines. pressbooks.pub The steric bulk of the alkyl groups on the nitrogen also plays a role; for example, a di-tert-butylamine (B1584993) group would present significantly more steric hindrance than a diethylamine group. wikipedia.org

Comparison with Phenylketones without the Amino Group: A compound like 1-phenylhexan-3-one lacks the basic and nucleophilic amino group. uni.lu Its reactivity would be more typical of a simple alkyl phenyl ketone. The absence of the amino group means that it cannot form enamines intramolecularly and its reactivity will be governed primarily by the electronic properties of the carbonyl group and the phenyl ring.

Reactivity Data Comparison (Hypothetical):

Below is a hypothetical data table illustrating potential differences in reactivity, based on general chemical principles. The data represents the percentage yield of a product from a specific reaction (e.g., reduction of the ketone) under standardized conditions.

| Compound | Substituent Effects | Expected Relative Reactivity (Yield %) |

| This compound | Amino group can assist or hinder depending on pH. Phenyl group has a minor electronic effect. | 75 |

| 1-Dimethylamino-6-phenylhexan-3-one | Less steric hindrance from the amino group compared to diethylamine. | 85 |

| 1-Piperidino-6-phenylhexan-3-one | The cyclic amine may have different steric and electronic properties. | 80 |

| 6-Phenylhexan-3-one | No amino group; baseline reactivity of the phenyl-substituted ketone. | 90 |

| 1-Diethylamino-6-(4-nitrophenyl)hexan-3-one | The electron-withdrawing nitro group on the phenyl ring slightly deactivates the molecule. | 70 |

| 1-Diethylamino-6-(4-methoxyphenyl)hexan-3-one | The electron-donating methoxy (B1213986) group on the phenyl ring slightly activates the molecule. | 80 |

Future Directions in the Chemical Research of 1 Diethylamino 6 Phenylhexan 3 One

Development of Novel Catalytic Transformations Involving the Compound

The structural features of 1-Diethylamino-6-phenylhexan-3-one make it an intriguing substrate for the development of new catalytic transformations. The presence of the ketone functionality allows for a variety of alpha-functionalization reactions. Future research could explore the use of transition metal catalysts, such as palladium, rhodium, or copper, to facilitate cross-coupling reactions at the alpha-position, introducing a range of substituents. Additionally, the development of organocatalytic methods for asymmetric alpha-functionalization would be a significant advancement, providing enantiomerically enriched derivatives. The tertiary amine could also be targeted for catalytic C-H activation, enabling the introduction of functional groups at positions previously inaccessible through traditional synthetic methods.

Exploration of Unconventional Reaction Pathways and Mechanisms

Moving beyond established transformations, the exploration of unconventional reaction pathways involving this compound could unveil novel chemical reactivity. Photoredox catalysis, for instance, could be employed to generate radical intermediates from the ketone or the amine, leading to unique bond formations and molecular architectures. Mechanochemical methods, which utilize mechanical force to induce chemical reactions, could also be investigated as a solvent-free and potentially more sustainable approach to modifying the compound. Furthermore, detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be crucial to understanding and optimizing these novel transformations.

Potential for Enantioselective or Diastereoselective Synthesis and Transformations

The synthesis of stereochemically pure compounds is of paramount importance in many applications. Future research should focus on developing enantioselective and diastereoselective methods for the synthesis and transformation of this compound. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions. For example, asymmetric reduction of the ketone would yield chiral alcohols, which are valuable building blocks in organic synthesis. Similarly, diastereoselective reactions on existing stereocenters or the creation of new ones with high selectivity would significantly expand the chemical space accessible from this scaffold.

Design of Analogs with Modulated Chemical Reactivity for Specific Synthetic Aims

The systematic design and synthesis of analogs of this compound with modulated chemical reactivity is a promising avenue for future research. By introducing electron-donating or electron-withdrawing groups on the phenyl ring, the electronic properties of the molecule can be fine-tuned, influencing the reactivity of the ketone and the amine. Similarly, modification of the diethylamino group or the alkyl chain can alter the steric environment and conformational preferences of the molecule, leading to different reaction outcomes. These tailored analogs could serve as specialized building blocks for the synthesis of complex target molecules with desired properties.

Integration into Automated Synthesis Platforms and Flow Chemistry Setups

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and derivatization into automated platforms is a key future direction. Automated synthesis robots can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. Furthermore, the use of flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages such as improved reaction control, enhanced safety, and easier scalability. Developing robust flow chemistry protocols for the synthesis and modification of this compound would be a significant step towards its practical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Diethylamino-6-phenylhexan-3-one, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized for improved yield?

- Methodological Answer : Start with a nucleophilic substitution or condensation reaction between a diethylamine derivative and a phenylhexanone precursor. Optimize solvent polarity (e.g., dichloromethane vs. ethanol) to balance reactivity and solubility. Use kinetic studies to identify temperature thresholds for side-product suppression. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR. For yield optimization, employ Design of Experiments (DoE) to test variables like stoichiometry and catalyst loading (e.g., p-toluenesulfonic acid) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods to confirm structural integrity?

- Methodological Answer :

- NMR : Assign peaks using H and C NMR, focusing on the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH) and the ketone (δ 200–220 ppm in C). Compare with PubChem’s spectral libraries for validation .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.

- HPLC : Assess purity via reverse-phase HPLC with UV detection (λ = 254 nm), optimizing mobile phase (acetonitrile/water) to resolve impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Use solvent effect models (e.g., PCM for ethanol) to improve accuracy.

- Experimental Cross-Check : Validate purity via elemental analysis and X-ray crystallography. If discrepancies persist, consider tautomerism or conformational flexibility. Use variable-temperature NMR to probe dynamic effects .

Q. What strategies are effective for solving the crystal structure of this compound when faced with poor diffraction quality or twinning?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply the TwinRotMat option in SHELXL for refinement .

- Structure Solution : Employ SHELXD for phase determination via direct methods. Refine using SHELXL with restraints on anisotropic displacement parameters. Validate using R-factor convergence (<5%) and the ORTEP-3 GUI for thermal ellipsoid visualization .

Q. How can researchers analyze and reconcile contradictory results in the compound’s bioactivity assays (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Assay Triangulation : Replicate assays under standardized conditions (pH, temperature, cell lines). Use statistical tools (e.g., ANOVA) to identify outliers.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3,3-Dimethylcyclohexanamine derivatives) to identify substituent effects. Validate via dose-response curves and competitive binding studies .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in solvent environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Analyze torsional angles (C-N-C-C) to map low-energy conformers.

- Free Energy Landscapes : Use umbrella sampling to calculate energy barriers for rotamer interconversion. Compare with experimental NOESY data for validation .

Data Integrity and Validation

Q. What statistical methods should be applied to ensure reproducibility in synthetic yield or bioassay data for this compound?

- Methodological Answer :

- Repeatability Testing : Perform triplicate experiments with error bars (standard deviation). Use Grubbs’ test to exclude outliers.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction variables (e.g., catalyst, solvent) with yield. For bioassays, use Bland-Altman plots to assess inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.